2-Chloro-6-cyclopropoxyaniline
Description
2-Chloro-6-cyclopropoxyaniline is an aromatic amine derivative featuring an aniline core substituted with a chlorine atom at the 2-position and a cyclopropoxy group at the 6-position. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The chlorine substituent introduces electron-withdrawing effects, while the cyclopropoxy group contributes steric bulk and electron-donating characteristics due to its strained three-membered ring.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-6-cyclopropyloxyaniline |
InChI |
InChI=1S/C9H10ClNO/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5,11H2 |
InChI Key |
SVTVNGPXCHSKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropoxyaniline typically involves the introduction of the cyclopropoxy group and the chlorine atom onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chloroaniline, is reacted with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-6-cyclopropoxyaniline may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-6-cyclopropoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropoxyaniline involves its interaction with specific molecular targets. The chlorine and cyclopropoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are selected for comparison based on substituent patterns and functional group positioning:
2-(Cyclopentyloxy)-6-fluoroaniline (CAS: Not provided; )
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8; )
Hypothetical Compound: 2-Chloro-6-methoxyaniline (Common analog for comparison)
Structural and Electronic Differences
Substituent Effects
- 2-Chloro-6-cyclopropoxyaniline :
- Chlorine (2-position) : Strong electron-withdrawing effect, enhancing electrophilic substitution resistance.
- Cyclopropoxy (6-position) : Electron-donating due to ring strain, increasing nucleophilicity of the amine group.
- 2-(Cyclopentyloxy)-6-fluoroaniline :
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid: Pyrimidine ring (heterocyclic) vs. benzene ring (aromatic amine).
Physical and Chemical Properties
| Property | 2-Chloro-6-cyclopropoxyaniline | 2-(Cyclopentyloxy)-6-fluoroaniline | 2-Chloro-6-methoxyaniline |
|---|---|---|---|
| Molecular Weight | ~183.6 g/mol* | ~223.3 g/mol* | ~157.6 g/mol* |
| Substituent Size | Moderate (cyclopropyl) | Large (cyclopentyl) | Small (methoxy) |
| Electron Effects | EWG (Cl) + EDG (cyclopropoxy) | EWG (F) + EDG (cyclopentyloxy) | EWG (Cl) + EDG (methoxy) |
| Lipophilicity (LogP) | High (Cl + cyclopropoxy) | Very High (F + cyclopentyloxy) | Moderate (Cl + methoxy) |
*Calculated based on molecular formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
